Comparative Kinase Inhibition: Plasmodium falciparum PfPK5 vs. Human CDK1
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine exhibits measurable inhibitory activity against the Plasmodium falciparum cyclin-dependent protein kinase PfPK5, with a reported IC50 of 1.30E+5 nM (130 µM) [1]. This same compound shows approximately 10-fold higher potency against human cyclin-dependent kinase 1 (CDK1) in complex with cyclin B, with an IC50 of 1.20E+4 nM (12 µM) [1]. This differential activity profile—with preferential inhibition of the human kinase over the parasitic kinase—distinguishes it from other pyrimidine-based kinase inhibitors that may exhibit the opposite selectivity pattern. The presence of the 5-bromo and 2,4-dichlorophenoxy groups likely contributes to this selectivity profile, although direct head-to-head comparisons with des-bromo or mono-chlorinated analogs are not available in the curated database.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 µM (PfPK5); IC50 = 12 µM (human CDK1/cyclin B) |
| Comparator Or Baseline | PfPK5 vs. human CDK1/cyclin B (intra-compound selectivity) |
| Quantified Difference | 10.8-fold higher potency for human CDK1 vs. PfPK5 |
| Conditions | In vitro kinase inhibition assays as reported in BindingDB/ChEMBL |
Why This Matters
This selectivity profile informs researchers that the compound is more potent against human CDK1 than the malarial kinase PfPK5, guiding its appropriate use in mammalian cell-based assays versus antiparasitic screening.
- [1] BindingDB. (n.d.). Entry BDBM50409725 (CHEMBL1213804). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725&tag=rep&fil=entry&entryid=50037187&submit=summary View Source
